Superior Potency as a Human Carbonic Anhydrase I (hCA I) Inhibitor
In a direct comparison of two major olive biophenols, oleuropein demonstrated a more potent inhibitory effect on the human carbonic anhydrase I (hCA I) isoenzyme than verbascoside. The study utilized an in vitro esterase activity assay to determine the half-maximal inhibitory concentration (IC50) for both compounds [1].
| Evidence Dimension | Inhibition of human carbonic anhydrase I (hCA I) activity |
|---|---|
| Target Compound Data | IC50 = 1.57 µM; Ki = 1.25 ± 0.42 µM |
| Comparator Or Baseline | Verbascoside IC50 = 1.73 µM; Ki = 2.00 ± 0.42 µM |
| Quantified Difference | Oleuropein IC50 is 0.16 µM lower, representing an approximately 9% greater inhibitory potency. |
| Conditions | In vitro esterase activity assay on purified hCA I isoenzyme. |
Why This Matters
For researchers developing novel CA inhibitors for glaucoma, epilepsy, or cancer, oleuropein offers a quantifiably more potent starting scaffold than verbascoside for hCA I inhibition.
- [1] Aggul AG, et al. Oleuropein and Verbascoside - Their Inhibition Effects on Carbonic Anhydrase and Molecular Docking Studies. J Oleo Sci. 2021;70(9):1275-1283. View Source
